1-(4-chlorobenzyl)-N-propylpiperidine-4-carboxamide
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Overview
Description
1-(4-Chlorobenzyl)-N-propylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the piperidine ring, along with a propyl group and a carboxamide functional group
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-N-propylpiperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and N-propylpiperidine.
Reaction Conditions: The 4-chlorobenzyl chloride is reacted with N-propylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-(4-chlorobenzyl)-N-propylpiperidine.
Carboxamide Formation: The intermediate is then treated with a carboxylating agent, such as phosgene or carbon dioxide, to introduce the carboxamide functional group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-Chlorobenzyl)-N-propylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-N-propylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)-N-propylpiperidine-4-carboxamide: This compound has a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
1-(4-Bromobenzyl)-N-propylpiperidine-4-carboxamide:
1-(4-Methylbenzyl)-N-propylpiperidine-4-carboxamide: The methyl group may alter the compound’s lipophilicity and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRGHYFUHGJSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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